Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-pyrimidin-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)9-5-8(6-12-7-9)10-13-3-2-4-14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCQONYNRJUNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736157 | |
| Record name | Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237518-65-8 | |
| Record name | Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification and Pyridine Core Functionalization
The synthesis of methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate often begins with functionalization of the pyridine core. A critical step involves esterification of a pyridinecarboxylic acid precursor. For instance, ethyl nicotinate (a pyridine-3-carboxylate derivative) undergoes esterification using methanol in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT). This method achieves yields exceeding 90% under mild conditions .
Pyrimidine Ring Construction via Cyclocondensation
The pyrimidine moiety is typically introduced through cyclocondensation reactions. A validated strategy involves reacting a pyridinecarboxylate derivative with a cyanothioacetamide or β-ketoester precursor. For example, sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate reacts with cyanothioacetamide in the presence of piperidinium acetate under reflux to form a pyrimidine-thione intermediate . This intermediate undergoes further alkylation or oxidation to yield the desired pyrimidin-2-yl group.
Key reaction conditions include:
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Solvent : Ethanol or N,N-dimethylformamide (DMF)
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Catalyst : Piperidinium acetate or potassium hydroxide
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Temperature : Reflux (80–100°C)
Oxidative Cross-Dehydrogenative Coupling (CDC)
Oxidative CDC has emerged as a powerful method for constructing C–N bonds between pyridine and pyrimidine rings. In this approach, N-amino-2-iminopyridine derivatives react with β-ketoesters under an oxygen atmosphere in ethanol containing acetic acid. For instance, ethyl acetoacetate and N-amino-2-iminopyridine undergo CDC at 130°C for 18 hours, yielding pyrazolo[1,5-a]pyridine derivatives with up to 94% efficiency .
Optimization studies reveal that:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acetic Acid (equiv) | 6 | 74 |
| Atmosphere | O₂ | 94 |
| Catalyst | None | — |
This method avoids metal catalysts, enhancing scalability and reducing purification challenges .
Diels-Alder and Retro-Diels-Alder Strategies
The Diels-Alder reaction offers a route to fused pyridine-pyrimidine systems. Benzyl 1,2,3-triazine-5-carboxylate reacts with a dienophile-like pyridine N-oxide intermediate to form a bicyclic adduct, which is subsequently hydrolyzed and decarboxylated. For example, the adduct derived from ethyl nicotinate N-oxide and triazine carboxylate undergoes hydrogenolysis to yield a pyridine-pyrimidine hybrid .
Retro-Diels-Alder reactions at elevated temperatures (150–200°C) selectively cleave transient rings, leaving the pyrimidin-2-yl group intact. This method requires precise temperature control to prevent decomposition.
Post-Functionalization and Derivatization
After constructing the core structure, post-functionalization tailors the compound’s properties. The methyl ester group is introduced via ester exchange or direct methylation. For instance, treating pyridine-3-carboxylic acid with methanol and thionyl chloride (SOCl₂) at 0°C produces the methyl ester in near-quantitative yield .
Challenges include avoiding hydrolysis of the ester group during subsequent reactions. Protective strategies, such as using trimethylsilyl chloride (TMSCl) to temporarily mask reactive sites, are employed in multi-step syntheses .
Comparative Analysis of Methodologies
Each method presents distinct advantages:
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Cyclocondensation : High regioselectivity but requires stoichiometric reagents.
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CDC : Catalyst-free and scalable but demands strict oxygen control.
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Diels-Alder : Excellent stereochemical outcomes but involves complex intermediates.
Yield and practicality vary significantly:
| Method | Average Yield (%) | Scalability |
|---|---|---|
| Cyclocondensation | 75–85 | Moderate |
| CDC | 85–94 | High |
| Diels-Alder | 60–70 | Low |
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like 3-chloroperoxybenzoic acid.
Reduction: Reduction of intermediates using agents like sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: 3-chloroperoxybenzoic acid.
Reducing Agents: Sodium and ammonium chloride.
Nucleophiles: Trimethylsilyl cyanide.
Major Products: The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved drug delivery systems
Mechanism of Action
The mechanism of action of Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of DNA topoisomerase, thereby preventing DNA replication in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Position: The 3-carboxylate position in the target compound is less common compared to analogs like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (carboxylate at position 2) . Position 3 may reduce steric clashes in binding interactions compared to ortho-substituted derivatives. Pyrimidin-2-yl at position 5 introduces a planar, electron-deficient bicyclic system, contrasting with single-ring substituents (e.g., methoxy or chloro in other compounds).
Electronic Effects: Electron-withdrawing groups (EWGs): The pyrimidinyl and trifluoromethyl groups (in ) decrease pyridine ring electron density, directing electrophilic substitutions to meta/para positions. However, the pyrimidinyl group’s nitrogen atoms enable hydrogen bonding, unlike purely hydrophobic groups (e.g., trifluoromethyl).
Steric and Conformational Effects: The pivalamido group in Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate introduces steric bulk, which may hinder intermolecular interactions but improve metabolic stability . The acrylate group in (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate adds conjugation, increasing rigidity and UV absorption properties compared to the non-conjugated ester in the target compound .
Biological Activity
Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.
1. Chemical Structure and Synthesis
This compound features a pyridine and pyrimidine ring system, which is known for conferring various biological activities. The synthesis of this compound typically involves multi-step reactions, including cyclization and esterification processes. Recent advancements have streamlined these synthetic routes, enhancing yield and purity.
2.1 Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 23.8 ± 0.20 | COX-2 |
| Celecoxib (standard) | 0.04 ± 0.01 | COX-2 |
These findings suggest that the compound could serve as a potential lead for developing new anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In a series of tests against Gram-positive and Gram-negative bacteria, it demonstrated notable efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
2.3 Anticancer Activity
This compound has shown promising anticancer activity in various cancer cell lines. Studies have reported IC50 values indicating substantial growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cells:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 11.73 | 5-Fluorouracil |
| A549 | 9.46 | Doxorubicin |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyridine and pyrimidine rings. Preliminary SAR studies indicate that electron-donating groups enhance COX inhibition, while bulky substituents may reduce antimicrobial efficacy .
4. Case Studies
Case Study: Anti-inflammatory Effects
A study involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups treated with indomethacin, showcasing its potential as an effective anti-inflammatory agent .
Case Study: Anticancer Efficacy
In vitro assays on MCF-7 cells revealed that the compound not only inhibited cell proliferation but also increased levels of caspase activity, indicating the induction of apoptosis . This suggests a dual mechanism of action involving both growth inhibition and programmed cell death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, between pyridine boronic esters (e.g., methyl 5-bromopyridine-3-carboxylate) and 2-halopyrimidines. Catalytic systems like Pd(PPh₃)₄ in toluene/water mixtures at 80–100°C are employed. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield optimization may require adjusting catalyst loading, solvent polarity, and temperature gradients .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (XRD) is performed using SHELX software (SHELXL for refinement). Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO). Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structural validation involves checking R-factors (<5%), bond lengths, and angles against DFT-optimized models .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Storage conditions: –20°C in airtight containers under nitrogen. Spill management requires inert adsorbents (vermiculite) and ethanol rinsing. Toxicity screening (e.g., Ames test) is recommended before biological assays .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for derivatives of this compound?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) enable diastereoselective formation. For example, cycloaddition reactions with substituted alkenes in DMF at 120°C yield >90% diastereomeric excess (de). Stereochemical outcomes are verified via HPLC (Chiralpak AD-H column) and NOESY NMR .
Q. What computational methods are used to predict reactivity and binding affinity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and reaction pathways. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) assesses binding modes. Solvent effects are simulated using COSMO-RS .
Q. How do researchers resolve contradictions in reported synthetic yields or biological activity data?
- Methodology : Reproduce experiments under standardized conditions (e.g., fixed catalyst ratios, anhydrous solvents). Validate purity via HPLC-MS and elemental analysis. Cross-check bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Meta-analyses of published datasets identify outliers .
Q. What strategies improve the compound’s stability under extreme pH or temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
